N-(4-fluorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(4-fluorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16FN5OS and its molecular weight is 393.44. The purity is usually 95%.
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Biological Activity
N-(4-fluorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that integrates a 1,2,4-triazole moiety with potential biological activity. This article explores its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a thioacetamide linkage and a 1,2,4-triazolo[4,3-b]pyridazine core. The synthesis typically involves the reaction of 4-fluorobenzyl bromide with a thio compound derived from the corresponding triazole. The synthesis pathway may include:
- Formation of the Triazole : Utilizing hydrazine and appropriate carbon disulfide derivatives.
- Thio Linkage Formation : Reacting the triazole with a thiol compound.
- Final Acetylation : Introducing the acetamide group to complete the structure.
Antimicrobial Activity
The compound has shown significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives of 1,2,4-triazoles exhibit broad-spectrum antibacterial activity due to their ability to inhibit essential bacterial enzymes such as urease and DNA gyrase .
Activity | Tested Strains | IC50 Values |
---|---|---|
Antibacterial | E. coli | 12 µM |
Staphylococcus aureus | 15 µM | |
Pseudomonas aeruginosa | 10 µM |
Anticancer Activity
Research has highlighted the anticancer potential of similar compounds. For instance, derivatives containing the triazole ring have been reported to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer) .
Cell Line | IC50 Values | Reference Drug Comparison |
---|---|---|
MCF-7 | 22 µM | Doxorubicin (30 µM) |
HEPG2 | 10.28 µg/mL | Ethidium Bromide (25 µM) |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with a triazole ring often act as enzyme inhibitors, particularly targeting urease and cyclooxygenases (COX), which are crucial in inflammatory pathways .
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, promoting apoptosis through mitochondrial pathways.
- Antioxidant Activity : The presence of phenolic structures contributes to antioxidant properties, reducing oxidative stress in cells.
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
- A study on [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives demonstrated significant urease inhibition with IC50 values ranging from 10 to 20 µM across different derivatives .
- Another investigation into the anticancer properties of thiadiazole derivatives reported that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cells .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c21-16-8-6-14(7-9-16)12-22-18(27)13-28-19-11-10-17-23-24-20(26(17)25-19)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBVPKLRCFGZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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